Himeic acid C

Description

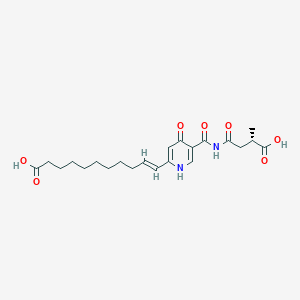

Structure

2D Structure

Properties

Molecular Formula |

C22H30N2O7 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(E)-11-[5-[[(3S)-3-carboxybutanoyl]carbamoyl]-4-oxo-1H-pyridin-2-yl]undec-10-enoic acid |

InChI |

InChI=1S/C22H30N2O7/c1-15(22(30)31)12-19(26)24-21(29)17-14-23-16(13-18(17)25)10-8-6-4-2-3-5-7-9-11-20(27)28/h8,10,13-15H,2-7,9,11-12H2,1H3,(H,23,25)(H,27,28)(H,30,31)(H,24,26,29)/b10-8+/t15-/m0/s1 |

InChI Key |

NJUIBIWJAXMJKR-HQPKTYMTSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)NC(=O)C1=CNC(=CC1=O)/C=C/CCCCCCCCC(=O)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)NC(=O)C1=CNC(=CC1=O)C=CCCCCCCCCC(=O)O)C(=O)O |

Synonyms |

himeic acid C |

Origin of Product |

United States |

Biological Origin and Microorganismal Production of Himeic Acid C

Identification of Producer Organisms: Aspergillus japonicus MF275 and Related Marine Fungi

The primary producer of the himeic acids, including Himeic acid C, is the marine-derived fungus Aspergillus japonicus MF275. mdpi.comnih.govnih.gov This fungal strain was first isolated from a mussel, Mytilus edulis, collected from Toyama Bay in the Sea of Japan. mdpi.com The initial discovery identified the producer simply as Aspergillus sp., which was later specified as A. japonicus MF275. mdpi.comresearchgate.netnih.gov

Marine-derived fungi of the Aspergillus genus are well-documented sources of a diverse array of bioactive secondary metabolites. mdpi.com While A. japonicus MF275 is the definitive source of this compound, other related Aspergillus species have been found to produce different analogues, such as Himeic acids E, F, and G. rsc.orgjst.go.jp The identification of the biosynthetic gene cluster, designated him, in A. japonicus MF275 has provided a genetic basis for understanding himeic acid production. nih.gov This cluster includes a polyketide synthase-non-ribosomal peptide synthase (PKS-NRPS) gene, which is fundamental to the biosynthesis of the himeic acid molecular structure. mdpi.comnih.gov

Producer Organisms of Himeic Acids

| Compound | Producer Organism | Original Source of Isolation |

|---|---|---|

| Himeic acid A, B, C | Aspergillus japonicus MF275 | Mussel (Mytilus edulis) from Toyama Bay, Japan mdpi.comnih.gov |

| Himeic acid E, F, G | Aspergillus sp. | Mussel (Mytilus edulis) from Toyama Bay, Japan rsc.orgjst.go.jp |

Fermentation and Culture Conditions for Himeic Acid Biosynthesis

The biosynthesis of this compound is not a direct enzymatic product but rather the result of a chemical conversion from a precursor molecule under specific fermentation conditions. The production process is therefore highly dependent on controlling the culture environment, particularly the pH.

The production of this compound is directly linked to the biosynthesis of its precursor, Himeic acid A. mdpi.comnih.gov Research has shown that the fermentation process involves a significant shift in pH that dictates which compound is predominantly formed. nih.govresearchgate.net

Initially, for the fungus to produce Himeic acid A, which features a 4-pyrone ring, a decrease in the culture's pH from a starting point of approximately 6.5 down to 2 is essential. nih.gov this compound, the corresponding 4-pyridone derivative, is then formed through a non-enzymatic conversion of Himeic acid A as the culture continues to grow. mdpi.comnih.gov This conversion is triggered by a subsequent increase in the pH to around 5. nih.govresearchgate.net The transformation from the 4-pyrone of Himeic acid A to the 4-pyridone of this compound occurs through the incorporation of an ammonium (B1175870) nitrogen atom from the culture medium. nih.gov

pH-Dependent Production of Himeic Acids

| Compound | Optimal pH Condition | Mechanism |

|---|---|---|

| Himeic acid A | Decrease from pH 6.5 to 2 nih.gov | Fungal biosynthesis nih.gov |

| This compound | Increase to pH 5 nih.gov | Non-enzymatic conversion of Himeic acid A mdpi.comnih.govnih.gov |

Optimizing the production of himeic acids involves manipulating various fermentation parameters to maximize yield. The discovery of the him biosynthetic gene cluster in A. japonicus MF275 is a significant step, opening the door to potential genetic engineering approaches to enhance production. nih.gov

Studies on other filamentous fungi, such as Aspergillus terreus and Aspergillus oryzae, demonstrate that bioproduction can be optimized by adjusting culture conditions. nih.gov For instance, the use of alternative renewable resources like lignocellulosic biomass (e.g., wheat bran and corn cobs) through solid-state fermentation (SSF) has been explored for producing other organic acids. nih.gov Parameters such as the choice of substrate, moisture content, and aeration are critical factors that can be fine-tuned. nih.gov While specific optimization studies for this compound are not detailed in the available research, the principles applied to other Aspergillus metabolites provide a framework for potential strategies to enhance the yield of himeic acid analogues. This could involve screening different nutrient sources, particularly nitrogen sources, given the role of ammonium in the conversion of Himeic acid A to this compound.

Elucidation of Biosynthetic and Bioconversion Pathways Leading to Himeic Acid C

Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Hybrid Pathway for Himeic Acid A Biosynthesis

Himeic acid A is a fungal secondary metabolite produced by the marine-derived fungus Aspergillus japonicus MF275. mdpi.comnih.gov Its biosynthesis is orchestrated by a sophisticated assembly line involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) multienzyme complex. mdpi.comnih.gov These hybrid systems are known for creating structurally complex molecules by combining acyl building blocks (from the PKS module) and aminoacyl units (from the NRPS module). researchgate.netnih.gov The elucidation of this pathway was achieved through a combination of precursor feeding experiments, gene cluster identification, and characterization of the key enzymes involved. nih.govuniprot.org

To unravel the origins of the distinct structural moieties of Himeic acid A, feeding experiments using labeled precursors were conducted. nih.govuniprot.org These studies provided critical insights into the building blocks utilized by the biosynthetic machinery. The results confirmed that the long fatty acyl side chain attached to the central pyrone ring is of polyketide origin, assembled from smaller acyl-CoA units. nih.govuniprot.org Concurrently, the amide substituent was shown to be derived from the amino acid leucine (B10760876). nih.govuniprot.org This dual origin strongly indicated the involvement of a PKS-NRPS hybrid enzyme in its biosynthesis. nih.govresearchgate.netuniprot.org

The core of Himeic acid A synthesis is governed by a set of enzymes encoded within the him biosynthetic gene cluster. nih.govuniprot.orguniprot.org Key enzymes that have been identified and characterized play specific roles in constructing the final molecule.

HimA (PKS-NRPS): This large, multifunctional enzyme is the central component of the pathway. nih.govuniprot.org The PKS module of HimA, in conjunction with the trans-enoyl reductase HimH, is responsible for synthesizing the polyketide chain. uniprot.org Subsequently, the NRPS module of HimA activates and condenses leucine onto the polyketide intermediate. uniprot.orguniprot.org The process is terminated by a Dieckmann cyclization and release from the enzyme, yielding a tetramic acid intermediate. uniprot.orguniprot.org The essential role of HimA was confirmed through gene disruption experiments, which halted the production of himeic acid. nih.govresearchgate.netuniprot.org

HimG (Dioxygenase): Following the formation of the tetramic acid intermediate by HimA, the dioxygenase HimG is proposed to catalyze a crucial ring modification step. uniprot.orguniprot.orgresearchgate.net It is believed to perform an alpha-oxidation of the tetramic acid ring, which is followed by a rearrangement to form the characteristic 4-pyrone ring of Himeic acid A. uniprot.orguniprot.org Modeling analyses suggest that specific amino acid residues, such as H148, are important for the interaction with the substrate. nii.ac.jp

HimC (Cytochrome P450 Monooxygenase): The final tailoring steps to produce Himeic acid A are likely catalyzed by HimC, a cytochrome P450 monooxygenase. uniprot.orguniprot.orgresearchgate.net This enzyme is responsible for oxidizing the terminal methyl groups on both the polyketide and amide side chains into carboxylic acids, completing the synthesis of Himeic acid A. uniprot.orguniprot.org

| Enzyme (Gene) | Type | Proposed Function | Reference |

|---|---|---|---|

| HimA | Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) | Synthesizes polyketide chain, condenses it with leucine, and forms a tetramic acid intermediate via Dieckmann cyclization. | nih.govuniprot.orguniprot.org |

| HimG | Dioxygenase | Catalyzes the oxidative rearrangement of the tetramic acid ring to form a 4-pyrone ring. | uniprot.orguniprot.orgresearchgate.net |

| HimC | Cytochrome P450 Monooxygenase | Performs terminal oxidation of methyl groups on the side chains to yield carboxylic acids, forming Himeic acid A. | uniprot.orguniprot.orgresearchgate.net |

| HimH | Trans-enoyl reductase | Works with HimA in the formation of the polyketide chain. | uniprot.org |

The identification of the genes responsible for Himeic acid A production was achieved through modern genomic techniques. nih.gov After the biosynthetic pathway was hypothesized to involve a PKS-NRPS enzyme, analysis of the Aspergillus japonicus MF275 genome sequence led to the identification of a candidate biosynthetic gene cluster (BGC), which was designated the him cluster. nih.govuniprot.org

To confirm the function of this cluster, molecular genetic techniques were employed. nih.gov Specifically, the central himA (PKS-NRPS) gene within the cluster was disrupted using Agrobacterium-mediated transformation. nih.govresearchgate.netuniprot.org The resulting mutant strain was unable to produce Himeic acid A, providing definitive evidence that the identified him gene cluster is responsible for its biosynthesis. nih.govuniprot.org This approach is a cornerstone for linking secondary metabolites to their genetic origins in fungi. nih.govresearchgate.net

Characterization of Key Biosynthetic Enzymes (e.g., HimA PKS-NRPS, Dioxygenase HimG, Cytochrome P450 Monooxygenase HimC)

Non-Enzymatic Conversion Mechanisms of Himeic Acid A to Himeic Acid C

Unlike the enzymatic synthesis of its precursor, the final transformation of Himeic acid A into this compound is a non-enzymatic process. mdpi.comresearchgate.netnih.gov This conversion occurs spontaneously under specific environmental conditions during the fungal culture. mdpi.comnih.gov Analysis of the him gene cluster revealed no enzyme responsible for this transformation, supporting its chemical nature. uniprot.org

The structural difference between Himeic acid A and this compound lies in the heterocyclic core: Himeic acid A contains a 4-pyrone ring, while this compound possesses a 4-pyridone ring. mdpi.comnih.gov The conversion from the pyrone to the pyridone structure occurs through the direct incorporation of an ammonium (B1175870) nitrogen atom into the ring system. uniprot.orgresearchgate.netnih.gov This chemical reaction effectively replaces the oxygen atom at the 1-position of the pyrone ring with a nitrogen atom, yielding the corresponding pyridone derivative, this compound. researchgate.netnih.gov

The production of Himeic acid A and its subsequent conversion to this compound are highly dependent on the pH of the culture medium. researchgate.netnih.gov Detailed studies have revealed a biphasic pH profile is essential for the sequential appearance of these compounds.

Initially, the production of Himeic acid A by the fungus requires an acidic environment; specifically, a decrease in the culture pH from around 6.5 to 2 is crucial for its synthesis. researchgate.netnih.gov Following the production of Himeic acid A, its conversion to this compound is triggered by a subsequent increase in the pH to approximately 5. researchgate.netnih.gov In vitro experiments confirmed that Himeic acid A is non-enzymatically converted to this compound in a pH 5 buffer, a process facilitated by the presence of an ammonium nitrogen source. researchgate.netnih.gov

| Compound | Process | Optimal pH Condition | Mechanism | Reference |

|---|---|---|---|---|

| Himeic acid A | Biosynthesis | Requires decrease from pH 6.5 to 2.0 | Enzymatic (via him gene cluster) | researchgate.netnih.gov |

| This compound | Bioconversion | Requires subsequent increase to pH 5.0 | Non-enzymatic incorporation of ammonium nitrogen | researchgate.netnih.gov |

Formation of Himeic Acid B and its Relationship to this compound Pathways

This compound, a 4-pyridone derivative, is not a direct product of the biosynthetic gene cluster responsible for the production of other himeic acids in the fungus Aspergillus japonicus MF275. nih.govresearchgate.net Instead, it is formed through a non-enzymatic conversion of its precursor, Himeic Acid A. nih.govresearchgate.net Research has shown that the production of Himeic Acid A is highly dependent on the pH of the culture medium. nih.gov The biosynthesis of Himeic Acid A, which possesses a 4-pyrone ring, is initiated by a decrease in the culture pH from approximately 6.5 to 2. nih.gov

The conversion of Himeic Acid A to this compound is a subsequent, non-enzymatic process that occurs under specific chemical conditions. nih.govresearchgate.net This transformation involves the incorporation of an ammonium nitrogen atom into the 4-pyrone ring of Himeic Acid A, which leads to the formation of the corresponding 4-pyridone structure of this compound. nih.gov This conversion is favored in a pH 5 buffer, and studies have demonstrated that a subsequent increase in the culture pH to 5 is necessary for the production of this compound. nih.gov

In addition to this compound, another related compound, Himeic Acid B, is also formed from Himeic Acid A through a non-enzymatic process. The conversion to Himeic Acid B has been observed to occur when Himeic Acid A is incubated in methanol (B129727) for an extended period. nih.govresearchgate.net Specifically, a 50% conversion ratio of Himeic Acid A to Himeic Acid B was achieved after five days of incubation in methanol. nih.govresearchgate.net

The pathways leading to Himeic Acid B and this compound are distinct from the primary biosynthetic pathway and are dependent on the chemical environment rather than direct enzymatic action. The relationship between these pathways is centered on their common precursor, Himeic Acid A, and the specific conditions that favor their respective formations.

Table 1: Conditions for Non-Enzymatic Conversion of Himeic Acid A

| Precursor | Product | Key Conditions | Reference |

| Himeic Acid A | This compound | pH 5 buffer, presence of ammonium nitrogen | nih.gov |

| Himeic Acid A | Himeic Acid B | Incubation in methanol (5 days for 50% conversion) | nih.govresearchgate.net |

Metabolic Engineering Strategies for Directed this compound Production

Given that the formation of this compound is a non-enzymatic conversion from Himeic Acid A, metabolic engineering strategies for its directed production would focus on two primary areas: enhancing the production of the precursor, Himeic Acid A, and optimizing the conditions for its efficient conversion to this compound.

Enhancing Precursor (Himeic Acid A) Biosynthesis:

Traditional metabolic engineering techniques can be applied to increase the intracellular pool of Himeic Acid A. This could involve:

Promoter Engineering: The native promoters controlling the expression of key genes within the him cluster could be replaced with stronger, inducible, or constitutive promoters to enhance transcription.

Increasing Precursor Supply: The biosynthesis of Himeic Acid A is derived from polyketide and non-ribosomal peptide pathways. researchgate.net Engineering the primary metabolic pathways to increase the supply of precursor molecules, such as acetyl-CoA, malonyl-CoA, and specific amino acids, could lead to higher yields of Himeic Acid A.

Optimizing Non-Enzymatic Conversion to this compound:

Since the conversion of Himeic Acid A to this compound is dependent on pH and the availability of an ammonium source, strategies can be designed to control these parameters during fermentation.

pH Control in Bioreactors: A biphasic pH control strategy during fermentation could be implemented. The initial phase would maintain a low pH (around 2) to maximize the production of Himeic Acid A. nih.gov In the second phase, the pH would be shifted to and maintained at 5 to facilitate the non-enzymatic conversion to this compound. nih.gov

Nitrogen Source Management: The type and concentration of the nitrogen source in the culture medium can be optimized. Supplementing the medium with an ammonium-based nitrogen source, such as ammonium chloride, at the appropriate time (during the pH 5 phase) would be crucial for driving the conversion to this compound. nih.gov

Genetic Modification for pH Regulation: While the conversion itself is non-enzymatic, genes involved in the regulation of intracellular and extracellular pH in Aspergillus japonicus could be targeted. Overexpression or deletion of genes encoding proton pumps or other pH-regulating proteins could help in maintaining the optimal pH environment for both Himeic Acid A production and its subsequent conversion.

Host Engineering for Ammonia (B1221849) Production: It may be possible to engineer the host strain to overproduce and secrete ammonia during the desired phase of fermentation, thereby providing the necessary nitrogen source for the conversion without external addition.

Table 2: Proposed Metabolic Engineering Targets for Directed this compound Production

| Engineering Strategy | Target | Rationale |

| Precursor Enhancement | Overexpression of him gene cluster | Increase overall biosynthetic capacity for Himeic Acid A. |

| Promoter engineering of key him genes | Enhance transcription of rate-limiting steps in the pathway. | |

| Upregulation of primary metabolic pathways | Increase supply of acetyl-CoA, malonyl-CoA, and amino acid precursors. | |

| Conversion Optimization | Fermentation process control | Implement a two-stage pH shift (pH 2 -> pH 5) in the bioreactor. |

| Fed-batch strategy | Timed addition of an ammonium nitrogen source during the pH 5 phase. | |

| Genetic modification of pH regulators | Engineer host to maintain optimal pH for production and conversion. | |

| Engineering of nitrogen metabolism | Modify host to increase endogenous ammonia availability. |

Chemical Synthesis and Analog Preparation Strategies Relevant to Himeic Acid C

Total Synthesis of Himeic Acid A: Methodological Implications for Himeic Acid C

The central γ-pyrone ring of Himeic Acid A was constructed using a McCombie reaction. acs.orgnih.gov This key step involves a 6π-electrocyclization to form the heterocyclic core. acs.org The general approach for synthesizing γ-pyrones often relies on the cyclization of 1,3,5-tricarbonyl compounds or their equivalents. nih.govmdpi.com In the specific synthesis of Himeic Acid A, an unsaturated acyl chloride was utilized in the McCombie reaction to build the 2,5-disubstituted γ-pyrone scaffold. acs.org This method provides a convergent and effective pathway to the core structure of the himeic acids. nih.gov

The stereochemistry of the side chain was precisely controlled through the use of a chiral auxiliary. ethz.chnumberanalytics.com Specifically, an Evans auxiliary alkylation was employed to install the (S)-2-methyl succinic acid fragment. acs.orgnih.gov This diastereoselective alkylation of an oxazolidinone proceeded with a high diastereomeric ratio (≥95:5), ensuring the correct stereoconfiguration at the chiral center. acs.orgacs.org The use of chiral auxiliaries is a well-established method for introducing stereocenters with a defined configuration, which is then cleaved to yield the desired enantiomerically enriched product. ethz.chnumberanalytics.com The absolute configuration of a chiral center is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. msu.edu

Formation of Unsymmetrical Imide Functionality

Synthetic Transformations Leading to this compound and its Structural Analogues

With a robust synthesis for Himeic Acid A established, attention can turn to the preparation of this compound and other derivatives. This involves targeted transformations of the pyrone core and modifications of the side chains.

This compound is the 4-pyridone analog of Himeic Acid A. mdpi.com Studies have shown that Himeic Acid A, which features a 4-pyrone ring, can be non-enzymatically converted to this compound during fungal culture. mdpi.com This transformation is dependent on pH; the production of Himeic Acid A is favored at a low pH (around 2), while a subsequent increase to a pH of 5 is necessary for the formation of this compound. researchgate.net

In a laboratory setting, the conversion of γ-pyrones to 4-pyridinones can be achieved through established chemical methods. A common strategy involves the treatment of the pyrone with an amine source. For instance, reacting a pyrone with ammonium (B1175870) acetate (B1210297) (NH4OAc) can facilitate the exchange of the ring oxygen for a nitrogen atom, yielding the corresponding pyridinone. colab.ws The aminolysis of isolated pyrones is often the preferred route for synthesizing N-substituted pyridinones. colab.ws This provides a direct synthetic path from Himeic Acid A to this compound.

The synthetic pathway developed for Himeic Acid A is amenable to the creation of various structural analogs. acs.org By altering the building blocks used in the synthesis, derivatives with modified side chains or substitution patterns can be generated. The isolation of other natural himeic acids, such as Himeic Acids E, F, and G, which are also 4-pyridone derivatives, demonstrates that nature produces a variety of related structures. nih.gov These natural analogs feature variations in their fatty acid side chains. nih.gov Synthetic efforts can mimic this diversity by introducing different acyl chlorides in the McCombie reaction or utilizing different primary amides in the unsymmetrical imide formation step. Such derivatization is crucial for exploring the structure-activity relationships of this class of compounds.

Table of Mentioned Compounds

| Compound Name | Structure |

|---|---|

| Himeic Acid A | 2,5-disubstituted 4-pyrone |

| This compound | 4-pyridone analog of Himeic Acid A |

| Himeic Acid E | 4-pyridone derivative |

| Himeic Acid F | 4-pyridone derivative |

| Himeic Acid G | 4-pyridone derivative |

| Hexamethyldisilazane (HMDS) | Reagent for amide formation |

| Ammonium acetate (NH4OAc) | Reagent for pyrone to pyridone conversion |

Controlled Conversion of Pyrone to Pyridone Scaffolds

Development of Novel Synthetic Methodologies for this compound Scaffold

The development of novel synthetic methodologies for the this compound scaffold is intrinsically linked to the synthesis of its direct precursor, Himeic acid A. This compound is the 4-pyridone derivative of Himeic acid A, which possesses a 4-pyrone ring. It has been observed that Himeic acid A can be non-enzymatically converted to this compound. thieme-connect.comresearchgate.net Therefore, synthetic strategies towards this compound logically proceed through the synthesis of the Himeic acid A scaffold, followed by the transformation of the 4-pyrone ring into a 4-pyridone ring.

The first total synthesis of Himeic acid A, accomplished by Lu, Handore, and Batey et al. in 2023, provides the foundational route to the core structure. ncl.res.inncl.res.inutoronto.ca This synthesis employs several key reactions to construct the 2,5-disubstituted γ-pyrone core and its appended side chains. A critical step in forming the γ-pyrone ring is a McCombie reaction, which proceeds via a 6π-electrocyclization. mdpi.comrsc.org

The general approach to the this compound scaffold can be conceptualized in two main phases: the assembly of the Himeic acid A framework and the subsequent conversion of the pyrone to a pyridone.

Phase 1: Construction of the Himeic Acid A Scaffold

The synthesis of the Himeic acid A scaffold, as a precursor to this compound, involves the strategic connection of three key fragments. The development of methodologies to efficiently and stereoselectively assemble these fragments is a significant area of research.

Key Synthetic Transformations in the Assembly of the Himeic Acid A Scaffold:

| Step | Reaction Type | Key Reagents/Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Evans Auxiliary Alkylation | Evans auxiliary, NaHMDS, alkyl halide | Installs the (S)-2-methyl succinic acid fragment with high diastereoselectivity (d.r. ≥ 95:5). | mdpi.com |

| 2 | Dioxenone Ring-Opening/Acyl Ketene Trapping | Primary amide, heat or Lewis acid | Forms the unusual unsymmetrical imide functionality. | mdpi.comrsc.org |

| 3 | Cross-Metathesis | Grubbs catalyst | Installs the unsaturated fatty acid side-chain. | mdpi.com |

Phase 2: Conversion of the 4-Pyrone Scaffold to the 4-Pyridone Scaffold of this compound

With the Himeic acid A scaffold in hand, the crucial transformation to the this compound scaffold is the conversion of the 4-pyrone ring to a 4-pyridone ring. This transformation is a well-established process in heterocyclic chemistry, and various methods can be applied. wikipedia.org The selection of the method would depend on the compatibility with the existing functional groups on the Himeic acid A molecule.

General Methodologies for 4-Pyrone to 4-Pyridone Conversion:

| Method | Reagents and Conditions | Description | Potential Applicability to this compound | Reference |

|---|---|---|---|---|

| Reaction with Amines | Primary amines (e.g., ammonia (B1221849), alkylamines), often in a protic solvent with heat. | A direct and common method where the amine displaces the oxygen atom in the pyrone ring. | Highly applicable, as the reaction can be tuned by the choice of amine and reaction conditions to be compatible with the ester and amide functionalities in the side chains. | wikipedia.orgurfu.ru |

| Two-Step Synthesis from 2-Cyano-4-pyrones | 1. Dehydration of 4-pyrone-2-carboxamide to 2-cyano-4-pyrone. 2. Reaction with amine followed by cyclization with DMF-DMA. | An indirect method that proceeds through a ring-opened intermediate. | This could be a novel approach for this compound, potentially offering different reactivity and selectivity compared to direct amination. | urfu.ru |

The development of novel methodologies for the this compound scaffold is an active area of research. Future work will likely focus on refining the synthesis of the Himeic acid A precursor and exploring more efficient and selective methods for the pyrone-to-pyridone conversion. Furthermore, the development of asymmetric syntheses and the preparation of a diverse range of analogs will be crucial for exploring the structure-activity relationships of this class of compounds. The synthesis of 2,5-disubstituted 2,3-dihydro-4-pyridones via aza-Diels-Alder reactions, for example, represents a modern approach that could potentially be adapted for the construction of the this compound core in a convergent manner. thieme-connect.comthieme-connect.com

Structure Activity Relationship Sar Studies of Himeic Acids B and C

Comparative Analysis of Biological Activities Among Himeic Acids A, B, and C

Himeic acid A has been identified as an inhibitor of the ubiquitin-activating enzyme (E1). nih.govnih.gov It has been shown to inhibit the formation of the E1-ubiquitin (Ub) intermediate by 65% at a concentration of 50 µM. nih.govresearchgate.net In stark contrast, its naturally occurring analogues, Himeic acid B and Himeic acid C, exhibit significantly diminished or no inhibitory activity against the E1 enzyme. nih.govsemanticscholar.org Studies have reported that both Himeic acid B and C show little to no significant E1 inhibitory activity even at concentrations as high as 100 µM. nih.govresearchgate.netmdpi.com

This marked difference in biological activity highlights the stringent structural requirements for E1 inhibition within this class of compounds. The potent activity of Himeic acid A compared to the weak or absent activity of Himeic acids B and C provides a clear basis for investigating the specific structural determinants that govern their interaction with the E1 enzyme.

Table 1: Comparative Inhibitory Activity of Himeic Acids on E1 Enzyme

| Compound | Concentration (µM) | % Inhibition of E1-Ub Intermediate Formation |

|---|---|---|

| Himeic acid A | 50 | 65% |

| Himeic acid B | 100 | Little to no significant activity |

| This compound | 100 | Little to no significant activity |

Investigation into Structural Determinants for Attenuated Activity of this compound

The attenuated biological activity of this compound compared to Himeic acid A can be directly attributed to key structural modifications. These changes alter the electronic and steric properties of the molecule, thereby affecting its ability to interact effectively with its biological target.

The most significant structural difference between Himeic acid A and this compound is the conversion of the 4-pyrone ring in Himeic acid A to a 4-pyridone ring in this compound. researchgate.netsemanticscholar.org This transformation involves the replacement of the oxygen atom at position 4 of the pyrone ring with a nitrogen atom. semanticscholar.org Research suggests that Himeic acid A can be non-enzymatically converted to this compound, the corresponding 4-pyridone derivative, during the culture growth of the producing fungus, Aspergillus sp. mdpi.comresearchgate.net This conversion is pH-dependent. researchgate.net

The presence of the 4-pyrone ring in Himeic acid A appears to be essential for its inhibitory activity against the E1 enzyme. nih.gov The conversion to the 4-pyridone ring in this compound results in a near-complete loss of this activity. nih.govresearchgate.net This suggests that the oxygen-containing pyrone ring plays a critical role in the molecular interactions required for inhibition, which are disrupted by the introduction of a nitrogen atom in the pyridone ring. The change from a pyrone to a pyridone ring alters the electronic distribution and hydrogen bonding capabilities of the heterocyclic core, which likely diminishes its binding affinity for the E1 enzyme.

The loss of activity in Himeic acid B, which differs from Himeic acid A in its side chain structure, further supports the importance of these peripheral functional groups. nih.gov The inactivity of both Himeic acid B and C, despite their structural similarities to the active Himeic acid A, underscores that both the 4-pyrone core and the specific nature of the side chains are collectively responsible for the potent E1 inhibitory activity. nih.gov Any deviation from the optimal arrangement of these functional groups and structural motifs, as seen in this compound, leads to a significant reduction in biological efficacy.

Impact of Pyrone to Pyridone Conversion on Biological Interactions

Mechanistic Research on this compound's Interaction with Biological Targets

Currently, there is a lack of specific mechanistic research detailing the direct interactions of this compound with biological targets. The primary focus of existing studies has been on its lack of significant inhibitory activity against the E1 enzyme, especially in comparison to Himeic acid A. nih.govnih.gov It is reported that this compound shows little inhibitory activity even at a concentration of 100 µM. nih.govresearchgate.net This suggests that any interaction with the E1 enzyme is likely to be very weak and not functionally significant under the tested conditions. The structural changes, particularly the pyrone to pyridone conversion, are believed to prevent the necessary binding interactions for enzyme inhibition. researchgate.net Further research would be required to explore any potential weak or alternative biological interactions of this compound.

Advanced Analytical Methodologies for Research on Himeic Acid C

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis of Himeic Acid C

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of this compound, providing highly accurate mass measurements that are fundamental to determining its elemental composition. bioanalysis-zone.comthermofisher.comspectroscopyonline.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the 'exact mass'. bioanalysis-zone.com This precision is critical for distinguishing between molecules with the same nominal mass but different chemical formulas (isobars). bioanalysis-zone.comavantiresearch.com

The ability of HRMS to provide accurate mass data significantly narrows down the potential elemental compositions of an unknown compound, aiding immensely in its identification. thermofisher.comspectroscopyonline.com For instance, the structure of Himeic Acid A, a related compound, was elucidated using spectroscopic analysis in conjunction with mass spectrometry. researchgate.net

Furthermore, HRMS is employed for fragment analysis. thermofisher.commacrogen-europe.com In this process, the molecule is ionized and then fragmented, and the precise masses of the resulting fragments are measured. This fragmentation pattern provides valuable structural information, akin to a molecular fingerprint, which helps in piecing together the molecule's structure. This technique is particularly powerful when combined with chromatographic separation methods.

Advanced Chromatographic Techniques for Separation and Purification of this compound from Complex Matrices

The isolation of this compound from its natural source, typically a fungus, or from a complex reaction mixture, presents a significant challenge due to the presence of numerous other structurally similar compounds. researchgate.netnih.govchromatographytoday.com Advanced chromatographic techniques are essential for achieving the high degree of purity required for detailed structural analysis and biological testing. nih.govoup.com.aujcdronline.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. jcdronline.org

The choice of chromatographic technique depends on the properties of the compound and the complexity of the matrix. nih.govnih.gov For Himeic acids, which are often produced alongside congeners like Himeic Acid A and B, efficient separation is paramount. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection prowess of mass spectrometry. wikipedia.orgnih.gov This synergy allows for the separation of complex mixtures followed by the identification and quantification of individual components with high sensitivity and selectivity. wikipedia.orgmdpi.com

In the context of this compound research, LC-MS/MS is used to separate it from other himeic acids and metabolites present in fungal extracts. chromatographyonline.com The liquid chromatography component, often utilizing reversed-phase columns, separates the compounds based on their polarity. chromatographyonline.com The eluent from the LC column is then introduced into the mass spectrometer, which can provide accurate mass measurements and fragmentation data for structural confirmation. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions, which is particularly useful for quantifying low-level analytes in complex biological matrices. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of Himeic acids. wikipedia.orglibretexts.orgshimadzu.com It is a highly improved form of column chromatography where the mobile phase is forced through a column packed with a stationary phase under high pressure, leading to faster and more efficient separations. libretexts.orgopenaccessjournals.com

Both normal-phase and reversed-phase HPLC can be employed. libretexts.org In reversed-phase HPLC, the most common mode, a non-polar stationary phase is used with a polar mobile phase. libretexts.org Polar compounds will elute faster, while non-polar compounds will be retained longer. This technique is instrumental in isolating this compound from its congeners to obtain a pure sample for further analysis, such as NMR spectroscopy. epo.org The purity of the isolated compound can be assessed by the presence of a single, sharp peak in the chromatogram. wikipedia.org

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-phase C18 column |

| Mobile Phase | The solvent that moves the sample through the column. | A gradient of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid. chromatographyonline.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min |

| Detection | The method used to visualize the separated compounds. | UV detector or Mass Spectrometer (MS) |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. solubilityofthings.comlibretexts.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule by exploiting the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. solubilityofthings.commdpi.com

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information. mdpi.com The ¹H NMR spectrum gives details on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. mdpi.com

For complex structures like this compound, two-dimensional (2D) NMR experiments are essential. researchgate.netnih.gov These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. For example, the structure of himeic acid A was determined through extensive 1D and 2D NMR analysis. researchgate.net

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Provides information about the number, chemical environment, and connectivity of protons. mdpi.com |

| ¹³C NMR | Reveals the number and type of carbon atoms in the molecule. mdpi.com |

| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). |

| HSQC | Correlates directly bonded proton and carbon atoms. |

| HMBC | Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds), which is crucial for connecting different molecular fragments. |

Chemical Derivatization Strategies for Enhanced Detection and Characterization of Himeic Acids

Chemical derivatization involves modifying the structure of an analyte to improve its analytical properties. While not always necessary for this compound, it can be a valuable strategy in certain analytical scenarios. For instance, derivatization can be used to enhance the volatility of a compound for gas chromatography analysis or to improve its ionization efficiency for mass spectrometry. mdpi.com

In the context of himeic acids, derivatization could potentially be used to:

Improve chromatographic separation: By altering the polarity of the molecule.

Enhance detection sensitivity: By introducing a chromophore for UV detection or a readily ionizable group for mass spectrometry.

Aid in structural characterization: By reacting with specific functional groups to confirm their presence.

For example, studies on related compounds have shown that derivatization can be employed to improve sensitivity in LC-MS analysis. nih.gov The conversion of Himeic Acid A into its congeners, Himeic Acid B and C, under different pH conditions also highlights the potential for chemical modification to play a role in their characterization. researchgate.net

Theoretical and Computational Chemistry Approaches to Himeic Acid C Research

Molecular Modeling and Simulation of Himeic Acid C Conformational Dynamics

This compound, a hybrid polyketide-non-ribosomal peptide natural product, possesses significant conformational flexibility due to its long, unsaturated acyl side chain and the rotatable bonds within its leucine-derived amide substituent. Understanding the conformational landscape of this compound is crucial for comprehending its chemical properties and biological activity, or lack thereof.

Molecular modeling and dynamics (MD) simulations are instrumental in exploring the accessible conformations of such flexible molecules. researchgate.netspringernature.com For polyketide natural products, computer-based molecular modeling is a key technique for identifying low-energy conformers. researchgate.net These simulations can map the potential energy surface of the molecule, revealing the most stable conformations and the energy barriers between them. The conformational preferences of polyketides are often shaped by a few key structural elements within the molecule. researchgate.net

In the case of this compound, the long side chain can adopt numerous folded and extended conformations, influenced by van der Waals interactions and the potential for intramolecular hydrogen bonding. MD simulations can track the movement of each atom over time, providing a dynamic picture of how the molecule behaves in solution. This can reveal dominant conformational families and how the spatial arrangement of the pyridone ring relative to the side chains changes over time. Such studies on the conformational dynamics of nonribosomal peptide synthetases (NRPSs) have highlighted the importance of conformational changes for their function. springernature.comacs.orgoup.comrsc.org

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Torsion Angle | Description | Expected Flexibility |

| Cα-Cβ (Leucine) | Rotation around the bond connecting the leucine (B10760876) alpha and beta carbons | High |

| N-Cα (Leucine) | Rotation around the amide bond | Restricted (due to partial double bond character) |

| C(O)-N (Amide) | Rotation around the amide bond | Restricted (due to partial double bond character) |

| C-C bonds in acyl chain | Rotation around the single bonds in the unsaturated side chain | High |

This table is a representation of key areas of flexibility within the this compound molecule that would be a focus of molecular dynamics studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound and its Precursors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for elucidating the electronic structure and reactivity of this compound and its precursor, Himeic acid A. researchgate.netsemanticscholar.org These methods provide detailed information about the distribution of electrons within the molecules, which governs their chemical behavior.

For Himeic acid A, which contains a 4-pyrone ring, theoretical calculations on the parent γ-pyrone molecule show that the oxygen atom in the ring and the carbonyl oxygen are sites of high negative electrostatic potential, making them susceptible to interaction with electrophiles. researchgate.netaip.orgaip.org Conversely, the carbon atoms adjacent to the ring oxygen are relatively electron-deficient and are thus primary sites for nucleophilic attack. acs.org

The conversion of the 4-pyrone ring in Himeic acid A to the 4-pyridone ring in this compound significantly alters the electronic properties of the heterocyclic core. The introduction of the nitrogen atom in the pyridone ring leads to a different charge distribution and aromatic character compared to the pyrone ring. frontiersin.org DFT calculations can quantify these differences by computing properties such as atomic charges, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map.

Table 2: Comparison of Calculated Electronic Properties of 4-Pyrone and 4-Pyridone Rings

| Property | 4-Pyrone (Himeic Acid A precursor) | 4-Pyridone (this compound) | Significance |

| Aromaticity | Considered to be non-aromatic aip.org | More aromatic character frontiersin.org | Influences stability and reactivity. |

| Dipole Moment | Substantial | Generally higher than corresponding pyrones | Affects solubility and intermolecular interactions. |

| HOMO-LUMO Gap | Generally smaller than corresponding pyrones | Indicates higher reactivity. | |

| Electrostatic Potential at Ring Heteroatom | Negative (Oxygen) | Less negative (Nitrogen) | Alters hydrogen bonding capacity. |

This table is based on general theoretical studies of pyrone and pyridone systems and is intended to illustrate the expected differences relevant to Himeic acid A and C.

Computational Elucidation of Non-Enzymatic Conversion Mechanisms (e.g., Pyrone to Pyridone)

The transformation of Himeic acid A to this compound is a non-enzymatic process involving the conversion of a 4-pyrone to a 4-pyridone. mdpi.com This type of reaction is known to occur via a nucleophilic attack on the pyrone ring. acs.orgacs.orgresearchgate.net In the case of this compound formation, ammonia (B1221849) or an ammonium (B1175870) ion acts as the nucleophile.

Computational chemistry can model the reaction mechanism to determine the most likely pathway and the associated energy barriers. This typically involves locating the transition state structures for the key steps of the reaction. The proposed mechanism likely involves the nucleophilic addition of ammonia to one of the electrophilic carbon atoms of the pyrone ring (likely C2 or C6), followed by ring-opening and subsequent ring-closure with the elimination of water to form the pyridone ring. researchgate.net This type of mechanism is referred to as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism or a related pathway. wikipedia.org

DFT calculations can be used to compute the activation energies for different possible routes of attack and ring-opening, thereby identifying the kinetically favored pathway. The calculations can also model the role of pH, for instance by considering the protonation state of the pyrone ring or the nucleophile, to explain the observed pH-dependence of the conversion.

Table 3: Postulated Steps in the Non-Enzymatic Conversion of Himeic Acid A to this compound

| Step | Description | Computational Insight |

| 1. Nucleophilic Attack | Ammonia attacks an electrophilic carbon of the pyrone ring. | Determination of the preferred site of attack (e.g., C2 vs. C4) and the activation energy. |

| 2. Ring Opening | The pyrone ring opens to form a linear intermediate. | Characterization of the structure and stability of the ring-opened intermediate. |

| 3. Ring Closure | The nitrogen-containing intermediate cyclizes. | Calculation of the energy barrier for the intramolecular cyclization. |

| 4. Dehydration | A water molecule is eliminated to form the pyridone ring. | Determination of the thermodynamics of the final dehydration step. |

Molecular Docking and Dynamics Simulations in Structure-Activity Relationship Investigations (where applicable for its weak activity)

This compound has been shown to exhibit only weak inhibitory activity against the ubiquitin-activating enzyme E1, in contrast to the more potent activity of its precursor, Himeic acid A. mdpi.comresearchgate.net Molecular docking and molecular dynamics simulations can be employed to investigate the structural basis for this difference in activity.

Molecular docking predicts the preferred binding orientation of a ligand (in this case, Himeic acid A and C) to the active site of a protein (E1). escholarship.org By comparing the docked poses of both compounds, it is possible to identify key differences in their interactions with the amino acid residues of the E1 active site. For example, the change from a pyrone oxygen to a pyridone nitrogen might disrupt a crucial hydrogen bond that is important for the binding of Himeic acid A. frontiersin.org

Molecular dynamics simulations can then be used to assess the stability of the docked poses over time. These simulations can reveal whether the ligand remains stably bound in the predicted orientation or if it is more dynamic and samples multiple conformations within the active site. Such studies could show that while this compound can fit into the active site, it may not adopt or maintain the optimal conformation for effective inhibition, thus explaining its weak activity. The pyrazone-based inhibitor PYR-41 is a known inhibitor of E1 and could serve as a reference in such computational studies. nih.govnih.gov

Emerging Research Avenues and Future Prospects for Himeic Acid C Studies

Exploration of Novel Biological Roles for Himeic Acid C Beyond Known Activities

While Himeic acid A has been identified as an inhibitor of the ubiquitin-activating enzyme (E1), this compound and its congener, Himeic acid B, have demonstrated weak or no activity against this target. nih.govd-nb.info This has prompted a search for other potential biological functions. The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its disruption is a target for cancer therapies. mdpi.comresearchgate.netseedmedicalpublishers.com The differing activities of the himeic acids suggest that subtle structural variations can significantly alter their biological targets.

Further investigation into the broader biological effects of this compound is warranted. Screening against a wider array of enzymes and cellular pathways could uncover novel therapeutic targets. Given that many natural products from marine organisms exhibit cytotoxic properties against cancer cell lines, this remains a promising area of exploration. mdpi.com The unique chemical structures of marine-derived compounds often translate to novel mechanisms of action. researchgate.net

Development of Chemical Probes Based on this compound for Biological Pathway Interrogation

Chemical probes are indispensable tools for dissecting complex biological systems. youtube.comnih.gov By attaching reporter molecules like fluorophores or biotin (B1667282) to a bioactive compound, researchers can visualize and isolate its cellular targets. nih.gov Developing a chemical probe based on the this compound scaffold could be instrumental in identifying its specific binding partners within the cell.

Such a probe would allow for the direct identification of proteins that interact with this compound, providing crucial insights into its mechanism of action. This approach is highly complementary to genetic methods and can offer a more nuanced understanding of protein function. youtube.comnih.gov The development of trifunctional probes, which incorporate elements for target detection, isolation, and identification, could further accelerate the characterization of this compound's biological role. nih.gov

Advanced Analytical Techniques for In Situ Monitoring of Himeic Acid Bioconversions

Understanding how this compound is produced and transformed within its natural environment requires sophisticated analytical techniques. The development of portable and in situ monitoring tools is crucial for studying the chemical ecology of marine organisms. nih.gov Techniques like solid-phase extraction (SPE) can be deployed directly in marine environments to capture and concentrate molecules from seawater. nih.govacs.org

These in situ methods, combined with sensitive analytical techniques like mass spectrometry, can provide a real-time snapshot of the chemical landscape surrounding the producing organism. nih.govbinasss.sa.cr This allows researchers to study the bioconversion of this compound and other natural products as it happens, offering a more dynamic and ecologically relevant perspective than traditional laboratory-based studies. tandfonline.com

Investigation of this compound's Ecological Significance in Marine Environments

Marine organisms produce a vast array of chemical compounds that mediate their interactions with each other and their environment. nih.gov These chemical signals can influence everything from mating and defense to the structure of entire ecosystems. The production of this compound by the marine fungus Aspergillus sp. suggests it may play a role in the chemical ecology of its host or the surrounding microbial community. nih.govresearchgate.net

For instance, it could function as a defense mechanism against competing microbes or as a signaling molecule. The increasing acidity of the oceans due to climate change could also impact the production and stability of such compounds, with potential cascading effects on marine ecosystems. unh.edumdpi.com Investigating the ecological role of this compound can provide valuable insights into the complex chemical communication networks that govern marine life.

Application of Machine Learning in this compound Research

The application of machine learning and artificial intelligence is revolutionizing chemical and biological research. binasss.sa.crresearchgate.netengineering.org.cn In the context of this compound, these computational approaches can be used to predict its reactivity, potential biological targets, and to optimize its chemical synthesis. scielo.org.mxnih.gov

By analyzing large datasets of chemical structures and biological activities, machine learning algorithms can identify patterns that may not be apparent to human researchers. nih.govemerj.com This can significantly accelerate the drug discovery process, from identifying promising lead compounds to designing more efficient clinical trials. researchgate.net As more data on this compound and related compounds become available, machine learning will undoubtedly become an increasingly valuable tool in unlocking its full potential.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Himeic Acid C’s purity and structural identity in synthetic studies?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm structural motifs. High-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detectors ensures purity (>95% by area normalization). For novel derivatives, X-ray crystallography or computational modeling (DFT-based geometry optimization) can resolve stereochemical ambiguities .

- Data Interpretation : Cross-validate NMR shifts with known analogs (e.g., Himeic Acid A) and reference spectral databases. Document retention times and MS fragmentation patterns in supplementary materials .

Q. How should researchers design experiments to optimize the synthesis of this compound?

- Experimental Design :

- Step 1 : Screen reaction conditions (solvent, catalyst, temperature) using Design of Experiments (DoE) principles to identify critical variables.

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediate formation.

- Step 3 : Scale-up optimized conditions and characterize yields, purity, and reproducibility across three independent trials .

- Example Table :

| Condition Variable | Range Tested | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Solvent | DCM, THF, EtOAc | THF | 78 | 97 |

| Catalyst Loading | 1–5 mol% | 3 mol% | 82 | 96 |

Q. What are the key considerations for ensuring reproducibility in this compound biosynthesis studies?

- Guidelines :

- Document microbial strain sources (e.g., Aspergillus spp. for Himeic Acid A analogs) and growth conditions (media, pH, temperature) in detail .

- Include negative controls (e.g., non-inoculated media) to confirm compound origin.

- Share raw chromatograms and spectral data in supplementary files with metadata (instrument parameters, calibration curves) .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed bioactivity data and computational predictions for this compound?

- Conflict Analysis Framework :

Verify Experimental Data : Replicate assays (e.g., enzyme inhibition assays for ubiquitin-activating enzyme E1) under standardized conditions. Use statistical tools (t-tests, ANOVA) to assess variability .

Re-examine Computational Models : Adjust force field parameters or solvent models in molecular docking simulations (e.g., AutoDock Vina). Compare binding affinities across multiple software platforms .

Case Study : In Himeic Acid A, discrepancies between in vitro and in silico results were attributed to protonation state differences in the active site; similar checks are advised for this compound .

Q. What genomic and metabolomic strategies are effective for elucidating this compound’s biosynthetic pathway?

- Integrated Approach :

- Genomic Mining : Identify conserved gene clusters (e.g., non-ribosomal peptide synthetases, PKS-NRPS hybrids) in producing organisms using tools like antiSMASH. Cross-reference with Himeic Acid A’s biosynthetic cluster (Aspergillus japonicus MF275) .

- Metabolomic Profiling : Use LC-MS/MS to trace isotopic labeling (¹³C-glucose) in precursor incorporation studies. Map intermediates to proposed pathway steps .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

- Stability Protocol :

- Test degradation kinetics at 4°C, -20°C, and -80°C using accelerated stability studies (ICH Q1A guidelines).

- Monitor via HPLC and track degradation products (e.g., oxidation byproducts) with high-resolution MS .

- Data Table Example :

| Storage Temperature | Time (weeks) | % Remaining | Major Degradation Product |

|---|---|---|---|

| 4°C | 4 | 85 | Epoxide derivative |

| -20°C | 12 | 92 | None detected |

Methodological Best Practices

- Data Reporting : Adhere to journal-specific guidelines for experimental sections (e.g., Beilstein Journal of Organic Chemistry’s requirements for compound characterization) .

- Ethical Compliance : Acknowledge data sources and avoid "copy-paste" literature synthesis; use reference managers (e.g., EndNote) to track citations .

- Conflict Disclosure : Declare financial/non-financial interests (e.g., collaborations with synthetic biology firms) in the manuscript’s declarations section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.